molecular formula C14H10BNO3 B1418678 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile CAS No. 906673-30-1

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

Numéro de catalogue B1418678
Numéro CAS: 906673-30-1
Poids moléculaire: 251.05 g/mol
Clé InChI: GWZBDMXSRRGGLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is a small-molecule compound, non-steroidal and anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor . It is used for the treatment of mild-to-moderate atopic dermatitis (eczema) in adults and children (at the age of 2 and older) . It is also known as Crisaborole .


Synthesis Analysis

The synthesis of “this compound” involves a new one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (compound B) for preparing crisaborole and pharmaceutically acceptable salts thereof in high yield and high purity .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H10BNO3 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are described in the patent WO2018115362A1 . The process employs an intermediate, 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile (compound I), which is suitable for preparing crisaborole and pharmaceutically acceptable salts thereof, in good yield and high purity .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 251.05 g/mol . It is delivered as a 2% ointment, which is applied topically .

Applications De Recherche Scientifique

Treatment of Skin Inflammation

Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including compounds with structural similarities to 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile, have been studied for their effectiveness in treating skin diseases such as psoriasis and atopic dermatitis. These compounds exhibit potent PDE4 inhibitory activity and show promise in reducing cytokine production, contributing to their therapeutic potential in skin inflammation and immune dysregulation (Dong et al., 2016).

Solid-State Characterization and Drug Development

The solid-state characterization of benzoxaboroles, including derivatives of this compound, is crucial in drug development. Studies have focused on understanding the structure and spectroscopic signatures of crystalline benzoxaborole phases, employing experimental and computational techniques. This research aids in the development of new drugs, particularly in understanding polymorphism and thermal expansion properties (Sene et al., 2014).

Group 13 Metal Complexes

Research has also explored the use of benzoxaborole derivatives, akin to this compound, in forming group 13 metal complexes. These studies provide insights into the chemical behavior and potential applications of benzoxaboroles in organometallic chemistry, particularly in synthesizing compounds with specific structural and thermal properties (Jaśkowska et al., 2013).

Antimalarial Agents

Benzoxaboroles, structurally similar to this compound, have been studied for their potential as antimalarial agents. These compounds have shown potent activity against Plasmodium falciparum strains, indicating their promise in the development of new antimalarial therapies (Zhang et al., 2015).

Isotopic Labeling for In Vitro Studies

The synthesis of isotopically labeled derivatives of benzoxaborole compounds is vital for in vitro studies. This includes the synthesis of radioisotope and deuterium isotope versions of benzoxaboroles for preclinical development, providing valuable insights into the pharmacokinetics and metabolic pathways of these compounds (Baker et al., 2007).

Novel Synthesis Approaches

Research has also been conducted on novel synthesis methods of benzoxaborole derivatives, which include compounds structurally related to this compound. These studies focus on developing efficient and scalable synthesis routes, essential for the large-scale production of these compounds for various applications (Hopes et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 4-Descyano-2-cyano-crisaborole, also known as Crisaborole o-Isomer, is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Crisaborole interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP) . The increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins . These mediators play a causative role in conditions like psoriasis and atopic dermatitis .

Biochemical Pathways

The inhibition of PDE4 by Crisaborole affects the cAMP-dependent pathway . The increase in cAMP levels leads to the suppression of the NF-kB pathway , which in turn reduces the production and release of pro-inflammatory mediators . This broad-spectrum anti-inflammatory activity affects almost all inflammatory cells .

Pharmacokinetics

The systemic exposures in infants were characterized and, based on nonlinear regression analysis, were found to be comparable with that in patients aged 2 years and older .

Result of Action

The molecular and cellular effects of Crisaborole’s action include the reduction of local inflammation in the skin and the prevention of further exacerbation of the disease . It improves disease severity, reduces the risk of infection, and reduces the signs and symptoms in patients 2 years old and older .

Orientations Futures

“2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is being studied as an anti-inflammatory agent . The use of boron chemistry in its synthesis has enabled the creation of a low-molecular-weight compound, thereby facilitating effective penetration of the drug through human skin . This suggests potential for further development and application in the field of dermatology.

Analyse Biochimique

Biochemical Properties

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile plays a crucial role in biochemical reactions by inhibiting the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for converting the intracellular second messenger 3’,5’-cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP) . By inhibiting PDE4, this compound increases the levels of cAMP within cells, which in turn helps to control inflammation . This compound interacts with various biomolecules, including cytokines such as tumor necrosis factor alpha (TNFα), interleukin-12 (IL-12), and interleukin-23 (IL-23), thereby modulating the immune response and reducing inflammation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of PDE4 leads to increased levels of cAMP, which can affect the activity of protein kinase A (PKA) and other downstream signaling molecules . This results in the suppression of pro-inflammatory cytokines and a reduction in inflammation . Additionally, this compound has been shown to impact gene expression by altering the transcription of genes involved in the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PDE4. By binding to the active site of PDE4, the compound inhibits the enzyme’s activity, leading to increased levels of cAMP within cells . This elevation in cAMP levels activates PKA, which in turn phosphorylates and modulates the activity of various target proteins involved in the inflammatory response . The inhibition of PDE4 by this compound also results in the suppression of cytokine release, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly, allowing for sustained therapeutic effects . Long-term studies have shown that the anti-inflammatory effects of this compound persist over extended periods, making it a viable option for chronic conditions such as atopic dermatitis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, there may be potential toxic effects, including skin irritation and allergic reactions . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models before translating these findings to clinical settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with PDE4 and the subsequent increase in cAMP levels . The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce various metabolites . These metabolites are then excreted through the kidneys . The interaction of this compound with enzymes and cofactors involved in its metabolism can affect its overall pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s small molecular weight and lipophilic nature facilitate its penetration through cell membranes . It interacts with transporters and binding proteins that aid in its distribution to target sites . The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZBDMXSRRGGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906673-30-1
Record name 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Reactant of Route 3
Reactant of Route 3
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Reactant of Route 4
Reactant of Route 4
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Reactant of Route 5
Reactant of Route 5
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Reactant of Route 6
Reactant of Route 6
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.